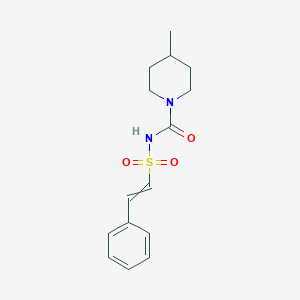
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and pharmaceuticals . This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a phenylethenesulfonyl group, and a carboxamide group.
Preparation Methods
The synthesis of 4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.
Attachment of the Phenylethenesulfonyl Group: This can be achieved through sulfonylation reactions using phenylethenesulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.
Chemical Reactions Analysis
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide undergoes various chemical reactions:
Scientific Research Applications
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative and antimetastatic effects.
Matrine: A piperidine alkaloid with various pharmacological activities.
These compounds share the piperidine ring structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
61298-81-5 |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-13-7-10-17(11-8-13)15(18)16-21(19,20)12-9-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,16,18) |
InChI Key |
IVFSCGVFBAERGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















